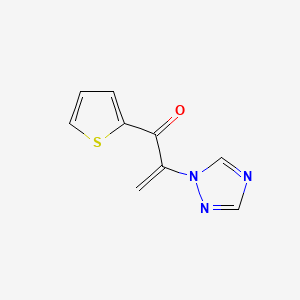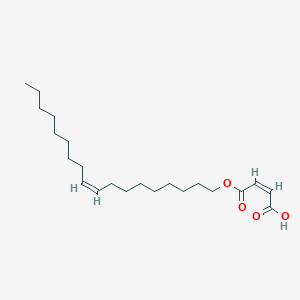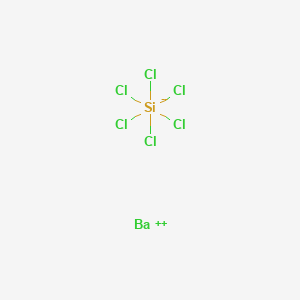
Barium hexachlorosilicate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium hexachlorosilicate(2-) is an inorganic compound with the chemical formula BaSiCl6 It is a salt composed of barium cations (Ba^2+) and hexachlorosilicate anions (SiCl6^2-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium hexachlorosilicate(2-) can be synthesized through the reaction of barium chloride (BaCl2) with hexachlorosilicic acid (H2SiCl6). The reaction typically occurs in an aqueous solution, where the barium ions react with the hexachlorosilicate ions to form the desired compound:
BaCl2+H2SiCl6→BaSiCl6+2HCl
Industrial Production Methods
Industrial production of barium hexachlorosilicate(2-) involves similar reaction conditions but on a larger scale. The process requires precise control of temperature, concentration, and pH to ensure high yield and purity of the product. The resulting compound is then purified through crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
Barium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon.
Reduction: Reduction reactions can convert the hexachlorosilicate anion to lower oxidation states.
Substitution: The hexachlorosilicate anion can undergo substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halide salts or nucleophilic reagents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silicon dioxide (SiO2), while reduction can yield silicon tetrahydride (SiH4).
Aplicaciones Científicas De Investigación
Barium hexachlorosilicate(2-) has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential use in medical imaging and diagnostic techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of barium hexachlorosilicate(2-) involves the exchange of ions and the formation of coordination compounds. The hexachlorosilicate anion can interact with other compounds, influencing their properties and behavior. This interaction is crucial in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
Barium hexafluorosilicate (BaSiF6): Similar in structure but contains fluorine instead of chlorine.
Barium hexabromosilicate (BaSiBr6): Contains bromine instead of chlorine.
Barium hexaiodosilicate (BaSiI6): Contains iodine instead of chlorine.
Uniqueness
Barium hexachlorosilicate(2-) is unique due to its specific chemical properties and reactivity. The presence of chlorine atoms in the hexachlorosilicate anion imparts distinct characteristics compared to its fluorine, bromine, or iodine counterparts. These differences make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
97158-14-0 |
|---|---|
Fórmula molecular |
BaCl6Si |
Peso molecular |
378.1 g/mol |
Nombre IUPAC |
barium(2+);hexachlorosilicon(2-) |
InChI |
InChI=1S/Ba.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
Clave InChI |
KCRFPDOJKIXSGK-UHFFFAOYSA-N |
SMILES canónico |
[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


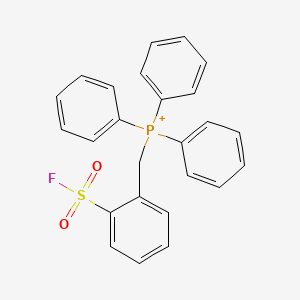
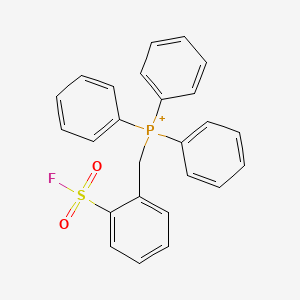

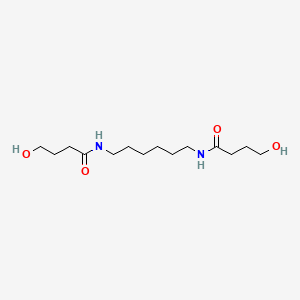
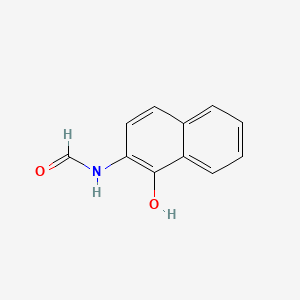

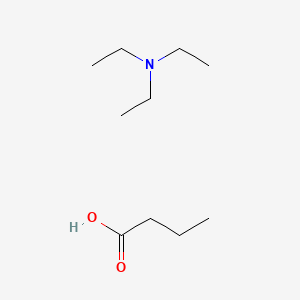
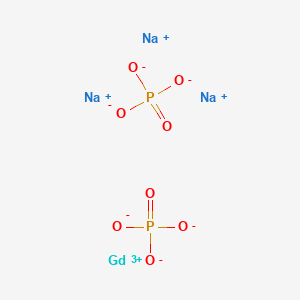
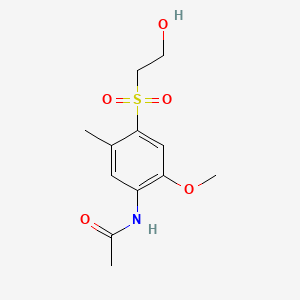

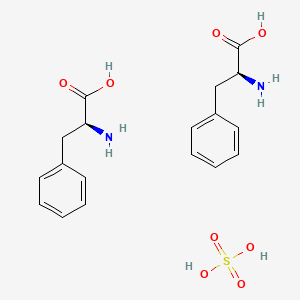
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
